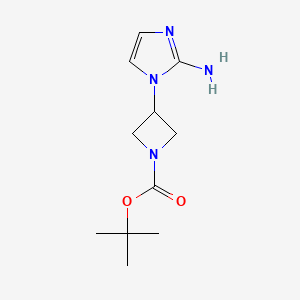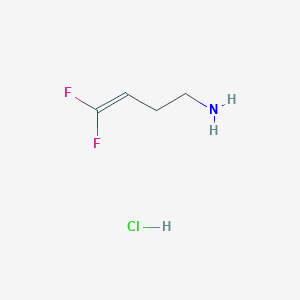
4,4-Difluorobut-3-en-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorobut-3-en-1-aminehydrochloride is a chemical compound with the molecular formula C4H8F2N·HCl It is a derivative of butenylamine, where two hydrogen atoms on the butenyl chain are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorobut-3-en-1-aminehydrochloride typically involves the fluorination of butenylamine derivatives. One common method is the reaction of 4,4-difluorobut-3-en-1-amine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize efficiency and minimize by-products. The final product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorobut-3-en-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutenyl oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4,4-Difluorobut-3-en-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4-Difluorobut-3-en-1-aminehydrochloride exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological molecules. This can result in changes in enzyme activity, receptor binding, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobut-3-en-1-aminehydrochloride: Similar in structure but with an additional fluorine atom.
3,3-Difluorobut-3-en-1-aminehydrochloride: A positional isomer with fluorine atoms at different positions.
4,4-Difluorobut-3-en-1-yl(methyl)aminehydrochloride: A derivative with a methyl group attached to the amine.
Uniqueness
4,4-Difluorobut-3-en-1-aminehydrochloride is unique due to its specific fluorination pattern, which can impart distinct chemical and physical properties. This makes it valuable in applications where precise control over molecular interactions is required.
Properties
Molecular Formula |
C4H8ClF2N |
|---|---|
Molecular Weight |
143.56 g/mol |
IUPAC Name |
4,4-difluorobut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3-7;/h2H,1,3,7H2;1H |
InChI Key |
CPNLJANBZPNPOX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C=C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



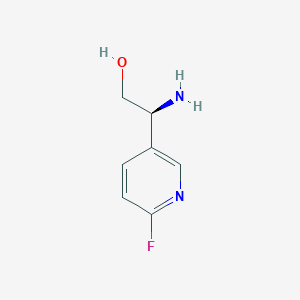
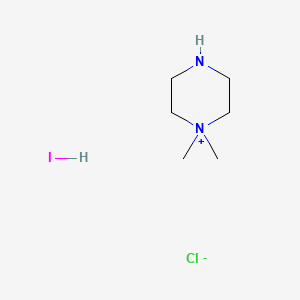
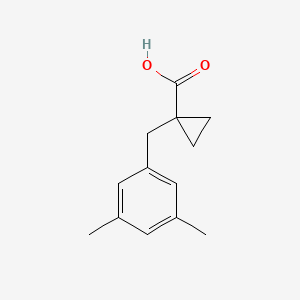





![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)
